4-Amino-1-(propan-2-yloxy)butan-2-ol

Description

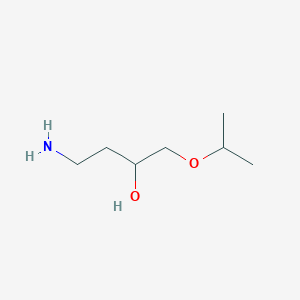

4-Amino-1-(propan-2-yloxy)butan-2-ol is an organic compound with the molecular formula C₇H₁₇NO₂. Its structure features a butan-2-ol backbone (four-carbon chain) with a hydroxyl (-OH) group at position 2, a propan-2-yloxy (-OCH(CH₃)₂) group at position 1, and a primary amino (-NH₂) group at position 4. This unique arrangement of functional groups imparts distinct physicochemical properties, including polarity, hydrogen-bonding capacity, and solubility in both aqueous and organic media.

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

4-amino-1-propan-2-yloxybutan-2-ol |

InChI |

InChI=1S/C7H17NO2/c1-6(2)10-5-7(9)3-4-8/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

QMAGWUNEORIBFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yloxy)butan-2-ol typically involves the reaction of 4-chloro-1-(propan-2-yloxy)butan-2-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In industrial settings, the production of 4-Amino-1-(propan-2-yloxy)butan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(propan-2-yloxy)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-1-(propan-2-yloxy)butan-2-ol is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(propan-2-yloxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Propan-2-ylamino)butan-1-ol

- Molecular Formula: C₇H₁₇NO

- Key Differences: Functional Groups: Contains a secondary amine (-NHCH(CH₃)₂) at position 4 and a hydroxyl (-OH) group at position 1, contrasting with the target compound’s primary amino group and ether moiety. Physical Properties:

- Higher boiling point than the target compound due to enhanced hydrogen bonding from the -OH and secondary amine groups.

- Greater water solubility compared to the target compound, which has a hydrophobic ether group .

- Applications : Used in polymer synthesis and surfactants, whereas the target compound’s ether group may favor applications in lipophilic drug formulations.

4-Amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

- Molecular Formula : C₈H₁₅N₃O

- Key Differences: Substituents: A pyrazole ring at position 2 introduces aromaticity and rigidity, unlike the target compound’s flexible ether group. Applications: Likely used in medicinal chemistry (e.g., kinase inhibitors), whereas the target compound may serve as a solvent or stabilizer due to its ether functionality .

Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

- Molecular Formula : C₂₀H₂₃N₃O₂

- Key Differences: Structure: A triazole-containing antifungal agent with a bulky biphenyloxy group, contrasting with the target compound’s simpler aliphatic chain. Bioactivity: Bitertanol’s triazole group enables fungicidal activity, whereas the target compound lacks such bioactivity due to its absence of aromatic or heterocyclic motifs .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Boiling Point (Estimated) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| 4-Amino-1-(propan-2-yloxy)butan-2-ol | C₇H₁₇NO₂ | -OH, -NH₂, -OCH(CH₃)₂ | Moderate (~200–220°C) | Moderate | Pharmaceuticals, surfactants |

| 4-(Propan-2-ylamino)butan-1-ol | C₇H₁₇NO | -OH, -NHCH(CH₃)₂ | High (~230–250°C) | High | Polymers, agrochemicals |

| 4-Amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol | C₈H₁₅N₃O | -OH, -NH₂, pyrazole | High (~240–260°C) | Low | Medicinal chemistry |

| Bitertanol | C₂₀H₂₃N₃O₂ | -OH, triazole, biphenyloxy | Very High (>300°C) | Very Low | Antifungal agents |

Research Findings and Functional Group Impact

- Hydrogen Bonding: The target compound’s -OH and -NH₂ groups enable moderate hydrogen bonding, leading to higher boiling points than simple ethers but lower than amino alcohols like 4-(propan-2-ylamino)butan-1-ol .

- Solubility: The ether group reduces water solubility compared to 4-(propan-2-ylamino)butan-1-ol but enhances solubility in non-polar solvents, making it suitable for lipid-based formulations .

- Reactivity: The primary amino group is more nucleophilic than the secondary amine in 4-(propan-2-ylamino)butan-1-ol, favoring reactions with carbonyl compounds or alkyl halides .

Biological Activity

4-Amino-1-(propan-2-yloxy)butan-2-ol, also known as a derivative of amino alcohols, has garnered attention for its potential biological activities, particularly in biochemical pathways and therapeutic applications. This compound is characterized by the presence of both an amino group and a propan-2-yloxy group, which contribute to its unique reactivity and biological effects.

Synthesis and Properties

The synthesis of 4-Amino-1-(propan-2-yloxy)butan-2-ol typically involves the nucleophilic substitution of 4-chloro-1-(propan-2-yloxy)butan-2-ol with ammonia or an amine in a solvent such as ethanol or methanol under elevated temperatures. This synthetic route is crucial for producing the compound with high purity and yield.

The biological activity of 4-Amino-1-(propan-2-yloxy)butan-2-ol is primarily attributed to its interaction with various molecular targets. It can modulate biochemical pathways by binding to active sites on enzymes or receptors, thereby influencing their activity. The compound's dual functionality allows it to participate in diverse chemical reactions, including oxidation and substitution, which can further enhance its biological efficacy.

Biological Activity and Therapeutic Potential

Research indicates that 4-Amino-1-(propan-2-yloxy)butan-2-ol may have significant implications in several fields:

1. Enzyme Interaction Studies

- The compound is utilized in studies investigating enzyme interactions and biochemical pathways. Its ability to affect enzyme activity makes it a valuable tool in pharmacological research.

2. Anti-inflammatory Properties

- Similar compounds have been studied for their potential as phosphodiesterase (PDE) inhibitors, which are important in the development of anti-inflammatory agents. The inhibition of PDE4, for instance, has been linked to reduced inflammation through the modulation of cyclic AMP levels .

3. Antifungal Activity

- In related studies, other derivatives have shown promising antifungal activities against pathogens such as Candida albicans. The IC50 values for these compounds indicate their effectiveness at low concentrations, suggesting that similar derivatives may exhibit antifungal properties .

Case Studies

Several studies have explored the biological activity of compounds related to 4-Amino-1-(propan-2-yloxy)butan-2-ol:

Comparative Analysis

When compared to similar compounds, 4-Amino-1-(propan-2-yloxy)butan-2-ol exhibits unique characteristics due to its structural components:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-butanol | Lacks propan-2-yloxy group | Limited enzyme modulation |

| 4-Amino-2-butanol | Different positioning of amino group | Varying potency in antifungal activity |

| 4-Amino-1-(methoxy)butan-2-ol | Methoxy instead of propan-2-yloxy | Different interaction profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.